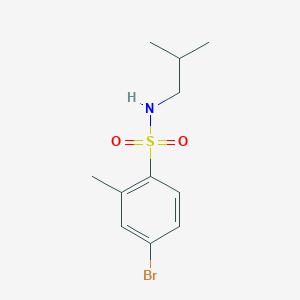
4-Bromo-N-isobutyl-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-isobutyl-2-methylbenzenesulfonamide is a chemical compound with the following structural formula:
C8H8BrNO
It belongs to the class of benzenesulfonamides and contains a bromine atom attached to the benzene ring. The compound’s systematic name is 2-bromo-N-methylbenzenesulfonamide .
Preparation Methods
Synthetic Routes:: The synthesis of 4-bromo-N-isobutyl-2-methylbenzenesulfonamide involves introducing a bromine atom onto the benzene ring. One common method is bromination of N-isobutyl-2-methylbenzenesulfonamide using a brominating agent.
Reaction Conditions:: The bromination reaction typically occurs under acidic conditions, using reagents like hydrobromic acid (HBr) or N-bromosuccinimide (NBS). The reaction proceeds via electrophilic aromatic substitution, where the bromine replaces a hydrogen atom on the benzene ring.
Industrial Production:: While industrial-scale production details are scarce, laboratories can synthesize this compound using established methods.
Chemical Reactions Analysis
4-Bromo-N-isobutyl-2-methylbenzenesulfonamide can undergo various reactions:
Bromination: As mentioned earlier, bromination introduces a bromine atom onto the benzene ring.
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.
Common reagents include bromine sources (HBr, NBS), Lewis acids, and bases.
Major products:
- Byproducts from side reactions.
This compound: itself.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing bioactive molecules.
Biological Studies: Researchers explore its interactions with enzymes, receptors, or proteins.
Industry: It could be used in organic synthesis or as a building block for other compounds.
Mechanism of Action
The exact mechanism remains context-dependent. its sulfonamide group suggests potential interactions with enzymes or receptors. Further studies are needed to elucidate specific targets and pathways.
Comparison with Similar Compounds
While 4-Bromo-N-isobutyl-2-methylbenzenesulfonamide is unique due to its specific substitution pattern, similar compounds include N-ethyl-4-methylbenzenesulfonamide . These analogs may share some properties but differ in substituents or functional groups.
Properties
Molecular Formula |
C11H16BrNO2S |
|---|---|
Molecular Weight |
306.22 g/mol |
IUPAC Name |
4-bromo-2-methyl-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO2S/c1-8(2)7-13-16(14,15)11-5-4-10(12)6-9(11)3/h4-6,8,13H,7H2,1-3H3 |
InChI Key |
MBXNRZMOOLANTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



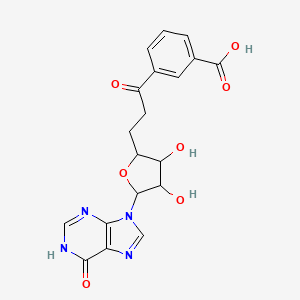
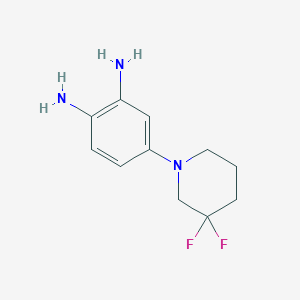


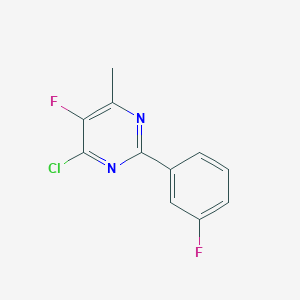
![2-Cyclopentyloxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12077638.png)
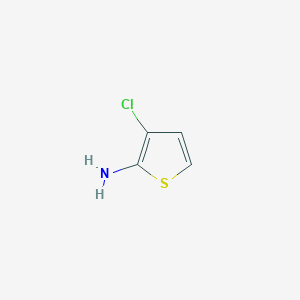


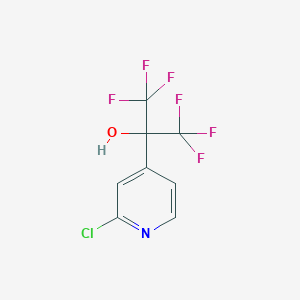
amine](/img/structure/B12077658.png)


